molecular formula C15H15ClFNO2 B11769975 N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride

N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride

Cat. No.: B11769975
M. Wt: 295.73 g/mol
InChI Key: FGNDULZFLZKZKN-UHFFFAOYSA-N
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Description

N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride is a fluorinated secondary amine derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a 4-fluorophenethyl group via an amine bridge. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and synthetic applications .

Properties

Molecular Formula

C15H15ClFNO2

Molecular Weight

295.73 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-1,3-benzodioxol-5-amine;hydrochloride

InChI

InChI=1S/C15H14FNO2.ClH/c16-12-3-1-11(2-4-12)7-8-17-13-5-6-14-15(9-13)19-10-18-14;/h1-6,9,17H,7-8,10H2;1H

InChI Key

FGNDULZFLZKZKN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCCC3=CC=C(C=C3)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzo[d][1,3]dioxole Core: This step involves the cyclization of catechol with formaldehyde to form the benzo[d][1,3]dioxole ring.

    Introduction of the Fluorophenethyl Group: The fluorophenethyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated precursor reacts with the benzo[d][1,3]dioxole intermediate.

    Final Amination:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. The compound’s unique structure allows it to bind effectively to its targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their synthesis, and physicochemical properties:

Compound Name CAS Number Structural Features Synthesis Yield Purification Method Key Spectroscopic Data
N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride Not specified Benzodioxole + 4-fluorophenethyl group; hydrochloride salt Not reported Not specified NMR data matches literature (e.g., 13C NMR signals for benzodioxole and fluorophenyl)
Benzo[d][1,3]dioxol-5-amine hydrochloride 2620-45-3 Benzodioxole core; primary amine hydrochloride Not reported Column chromatography 1H/13C NMR confirms primary amine and benzodioxole
1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride 53942-89-5 Benzodioxole + methylamine substituent; hydrochloride salt Not reported Not specified Rotational isomers observed in NMR; HRMS confirms molecular weight
N,N-Dimethylbenzo[d][1,3]dioxol-5-amine hydrochloride Not specified Benzodioxole + dimethylamine substituent; hydrochloride salt 95% Column chromatography (n-pentane:EtOAc) White crystalline solid; 1H/13C NMR confirms dimethylamine
N-(4-Fluorophenyl)benzo[d][1,3]dioxol-5-amine Not specified Benzodioxole + 4-fluorophenyl group (no phenethyl chain) Not reported Not specified 13C NMR: 166.7 (C=O), 149.9 (aromatic), 114.3 (C-F)
(2H-1,3-Benzodioxol-5-ylmethyl)(butan-2-yl)amine hydrochloride 1049678-13-8 Benzodioxole + butan-2-yl group; hydrochloride salt Not reported Not specified Not reported

Structural and Functional Differences

  • Phenethyl vs.
  • Amine Substitution : The secondary amine in the target compound contrasts with primary amines (e.g., 2620-45-3) and tertiary amines (e.g., N,N-dimethyl derivative), affecting hydrogen-bonding capacity and reactivity .
  • Salt Forms : Hydrochloride salts (e.g., 53942-89-5, 2620-45-3) improve aqueous solubility compared to free bases, critical for pharmaceutical formulations .

Spectroscopic and Computational Insights

  • NMR Data : Fluorine atoms in 4-fluorophenyl/phenethyl groups produce distinct 13C NMR signals (e.g., ~114 ppm for C-F), aiding structural confirmation .

Biological Activity

N-(4-Fluorophenethyl)benzo[d][1,3]dioxol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The molecular formula for this compound is C15H15ClFNO2, with a molecular weight of 295.73 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a fluorophenethyl group, which may enhance its lipophilicity and receptor binding affinity compared to non-fluorinated analogs.

Structural Comparison

Compound NameStructureUnique Features
This compoundStructureContains a fluorinated phenyl group enhancing biological activity.
Benzo[d][1,3]dioxol-5-amineStructureBasic structure without fluorine substitution.
4-Amino-1,2-methylenedioxybenzeneStructureContains an amino group; potential for different biological activities.

Pharmacological Potential

Preliminary studies suggest that this compound exhibits several biological activities , including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for further exploration in this area.
  • Antitumor Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives are being studied for their ability to protect neuronal cells from damage.

The biological activity of this compound is likely mediated through interactions with specific biological targets. Interaction studies are crucial for elucidating these mechanisms, which may include:

  • Inhibition of Kinases : Compounds structurally related to this compound have been shown to selectively inhibit Src family kinases (SFKs), which are critical in cancer progression .
  • Calcium Influx Modulation : Some derivatives have been evaluated for their effects on TRPV channels, which play roles in pain and inflammation pathways.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial potential of various dioxole compounds against Staphylococcus aureus. This compound was included in the screening and showed promising results in inhibiting bacterial growth, suggesting its application in developing new antimicrobial agents.

Case Study 2: Antitumor Efficacy

Research involving xenograft models demonstrated that compounds similar to this compound significantly reduced tumor growth in vivo. These findings support the hypothesis that this compound may serve as a lead structure for developing novel anticancer therapies.

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